
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an allyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the formation of the desired stereoisomer. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions may include the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the production of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity, or interacting with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
- (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-Isopropylpyrrolidine-2-carboxylic acid
Comparison: Compared to these similar compounds, (2R,4R)-4-Allyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. The allyl group allows for additional chemical modifications, making this compound more versatile in synthetic applications. Additionally, the presence of the carbonyl group in the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R,4R)-5-oxo-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-5-4-6(8(11)12)9-7(5)10/h2,5-6H,1,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
HDHOMWLOLVSSCL-PHDIDXHHSA-N |
Isomeric SMILES |
C=CC[C@@H]1C[C@@H](NC1=O)C(=O)O |
Canonical SMILES |
C=CCC1CC(NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)


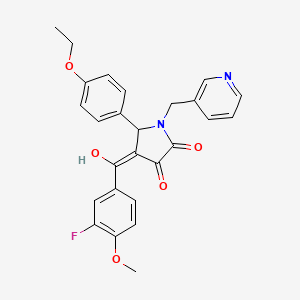
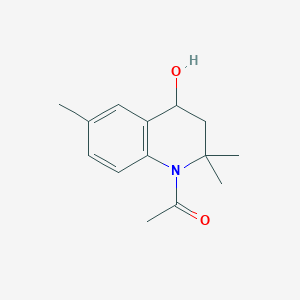
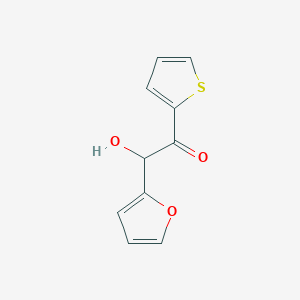
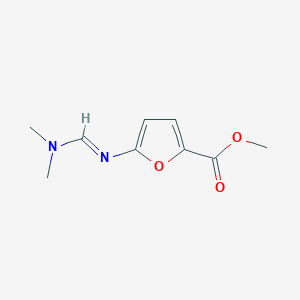
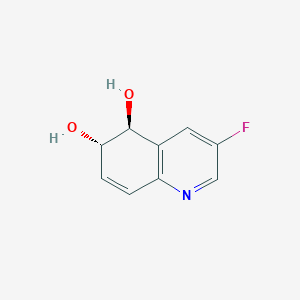
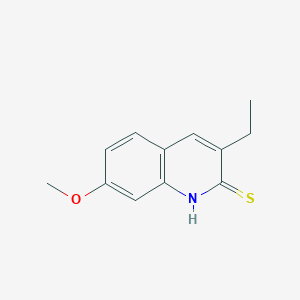
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
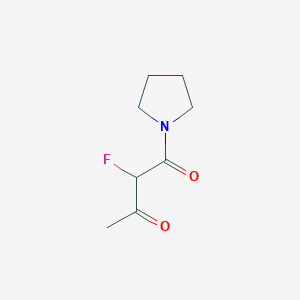
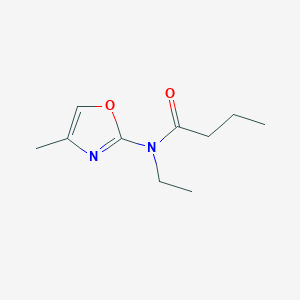
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
